molecular formula C21H23N5 B13950667 3-(6-methyl-1H-indol-2-yl)-N-(piperidin-3-yl)-1H-indazol-5-amine

3-(6-methyl-1H-indol-2-yl)-N-(piperidin-3-yl)-1H-indazol-5-amine

Cat. No.: B13950667
M. Wt: 345.4 g/mol
InChI Key: FDGMBQPEHIDLGV-UHFFFAOYSA-N
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Description

3-(6-methyl-1H-indol-2-yl)-N-3-piperidinyl-1H-Indazol-5-amine is a complex organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-methyl-1H-indol-2-yl)-N-3-piperidinyl-1H-Indazol-5-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(6-methyl-1H-indol-2-yl)-N-3-piperidinyl-1H-Indazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

3-(6-methyl-1H-indol-2-yl)-N-3-piperidinyl-1H-Indazol-5-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(6-methyl-1H-indol-2-yl)-N-3-piperidinyl-1H-Indazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-methyl-1H-indol-2-yl)-N-3-piperidinyl-1H-Indazol-5-amine is unique due to its combination of indole, piperidine, and indazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H23N5

Molecular Weight

345.4 g/mol

IUPAC Name

3-(6-methyl-1H-indol-2-yl)-N-piperidin-3-yl-1H-indazol-5-amine

InChI

InChI=1S/C21H23N5/c1-13-4-5-14-10-20(24-19(14)9-13)21-17-11-15(6-7-18(17)25-26-21)23-16-3-2-8-22-12-16/h4-7,9-11,16,22-24H,2-3,8,12H2,1H3,(H,25,26)

InChI Key

FDGMBQPEHIDLGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(N2)C3=NNC4=C3C=C(C=C4)NC5CCCNC5

Origin of Product

United States

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